molecular formula C23H20N2O5S B3002066 3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105210-64-7

3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B3002066
CAS No.: 1105210-64-7
M. Wt: 436.48
InChI Key: BUDWUMZOWKAOIC-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105210-64-7) is a high-purity chemical reagent supplied for advanced research applications. This compound features a 1,2,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere for esters and amides . The molecular structure incorporates a 4-(benzyloxy)phenyl moiety at the 3-position and a (4-methoxybenzenesulfonyl)methyl group at the 5-position of the heterocyclic ring, yielding a molecular formula of C23H20N2O5S and a molecular weight of 436.48 g/mol . While specific biological data for this compound is not fully detailed in the available literature, 1,2,4-oxadiazole derivatives are a subject of significant scientific interest. Recent research explores similar compounds as multifunctional agents, investigating their potential as inhibitors of targets relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Other studies highlight that the 1,2,4-oxadiazole ring can exhibit a planar geometry, with the central ring often being nearly coplanar with its benzene ring substituents, which can influence its interactions in biological systems . This product is characterized by predicted physical properties including a density of 1.302 g/cm³ and a boiling point of 659.9 °C . It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-[(4-methoxyphenyl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-28-19-11-13-21(14-12-19)31(26,27)16-22-24-23(25-30-22)18-7-9-20(10-8-18)29-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDWUMZOWKAOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the benzyloxyphenyl intermediate, which is then reacted with a sulfonyl chloride derivative to introduce the methoxybenzenesulfonyl group. The final step involves the formation of the oxadiazole ring through cyclization reactions under specific conditions, such as the use of dehydrating agents and elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry and materials science, supported by case studies and data tables.

Chemical Properties and Structure

The molecular formula of this compound is C23H20N2O5SC_{23}H_{20}N_{2}O_{5}S, with a complex structure that includes both benzyloxy and methoxybenzenesulfonyl groups. The oxadiazole ring is known for its stability and ability to form hydrogen bonds, which can enhance its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a series of compounds structurally related to this compound were evaluated for their ability to inhibit cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

  • Study : A research team synthesized various oxadiazole derivatives and tested their effects on human cancer cell lines.
  • Results : Compounds demonstrated IC50 values in the low micromolar range against breast and prostate cancer cells, indicating potent anticancer activity.
  • Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

Oxadiazoles have also been investigated for their antimicrobial properties. The compound has shown promise against several bacterial strains.

Data Table: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Role as Enzyme Inhibitors

The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of protein-protein interactions (PPIs).

Case Study: Keap1-Nrf2 Interaction

  • Research Findings : The compound was found to inhibit the Keap1-Nrf2 interaction, which plays a critical role in cellular response to oxidative stress.
  • Implications : This inhibition could lead to increased expression of antioxidant proteins and provide therapeutic benefits in diseases characterized by oxidative damage.

Photonic Applications

The unique photophysical properties of oxadiazoles make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Data Table: Photophysical Properties

PropertyValue
Absorption Maximum350 nm
Emission Maximum450 nm
Quantum Yield0.85

Polymer Chemistry

In polymer chemistry, oxadiazole-containing polymers are being developed for their thermal stability and mechanical strength.

Case Study: Development of High-Performance Polymers

  • Research : The incorporation of this compound into polymer matrices has been shown to enhance thermal properties.
  • Results : Polymers exhibited higher glass transition temperatures (Tg) compared to their non-modified counterparts.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features:

  • 1,2,4-Oxadiazole Core : Provides rigidity and stability against enzymatic degradation .
  • Benzyloxy Substituent : Introduces aromaticity and modulates solubility .
  • 4-Methoxybenzenesulfonylmethyl Group : Enhances binding affinity via sulfonyl interactions and methoxy-mediated electronic effects .

Comparison with Similar Compounds

The pharmacological and chemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents at Positions 3 and 5 Biological Activity Key Structural Differences Reference
Target Compound 3: 4-(Benzyloxy)phenyl; 5: 4-Methoxybenzenesulfonylmethyl Not explicitly reported (inferred: potential antimicrobial/kinase inhibition) Unique sulfonylmethyl group with methoxy substitution
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole 3: Phenyl; 5: Benzotriazole-methyl Analgesic, antipicornaviral Benzotriazole enhances π-π stacking; lacks sulfonyl group
5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole (75b) 3: 4-(Trifluoromethylphenoxy)phenyl; 5: Indole Antibacterial (broad-spectrum) Trifluoromethylphenoxy improves hydrophobicity; indole enables DNA intercalation
BAY87-2243 3: 4-(Trifluoromethoxy)phenyl; 5: Pyrazolyl-piperidine HIF-1 inhibition Bulky piperidine-pyrazole substituent; trifluoromethoxy enhances target selectivity
3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole 3: 4-(Methylsulfonyl)phenyl; 5: Boc-protected piperidine Kinase inhibition (inferred) Methylsulfonyl vs. methoxybenzenesulfonyl; Boc group aids solubility

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups : The 4-methoxybenzenesulfonyl group in the target compound may enhance receptor binding compared to simpler sulfonyl or chloromethyl groups (e.g., 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole in ).
  • Aromatic vs. Heteroaromatic Substituents : Indole (75b) and benzotriazole () substituents confer distinct bioactivities (e.g., DNA interaction vs. protease inhibition), whereas the target compound’s benzyloxy group may favor antimicrobial or anti-inflammatory pathways .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling 5-(chloromethyl)-3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazole with 4-methoxybenzenesulfonyl chloride, analogous to methods in . This contrasts with more complex routes for BAY87-2243, which require palladium-catalyzed cross-coupling .

Structural Flexibility :

  • The dihedral angle between the oxadiazole core and aromatic substituents (e.g., 80.2° in ) influences conformational stability. The target compound’s sulfonylmethyl group may reduce rotational freedom compared to triazole-linked analogs .

Research Findings and Implications

  • Antimicrobial Potential: Compounds with sulfonyl groups (e.g., 2h in ) show potent Gram-positive activity, suggesting the target compound may inhibit similar pathogens.
  • Kinase Inhibition : The 4-methoxybenzenesulfonyl group resembles substituents in kinase inhibitors like GSK1292263 (), hinting at possible ATP-competitive binding.
  • Metabolic Stability : The oxadiazole core resists hydrolysis better than 1,3,4-oxadiazoles, as shown in .

Biological Activity

The compound 3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18N2O4S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This structure features a benzyloxy group and a methoxybenzenesulfonyl moiety, which contribute to its biological properties.

  • Inhibition of Monoamine Oxidase B (MAO B) :
    • The compound has been shown to act as a potent inhibitor of MAO B. Studies indicate that certain derivatives exhibit IC50 values in the low nanomolar range (1.4-4.6 nM), highlighting their selectivity and potency against this enzyme .
    • The binding mechanism involves competitive inhibition, with structural studies suggesting that the terminal phenyl group plays a crucial role in binding affinity .
  • Anticancer Activity :
    • 1,3,4-oxadiazole derivatives have demonstrated significant anticancer properties by targeting various enzymes and pathways involved in cancer cell proliferation. The compound's structural modifications enhance its cytotoxicity towards malignant cells .
    • Mechanistic studies reveal that these compounds can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), contributing to their antiproliferative effects .

Biological Activity Summary Table

Activity Mechanism IC50 Value Selectivity
MAO B InhibitionCompetitive inhibition1.4 nM>71,400 (selective)
Anticancer ActivityInhibition of thymidylate synthaseVariesSpecific to cancer cells
HDAC InhibitionModulation of histone acetylationVariesCancer-specific

Case Studies

  • Study on MAO B Inhibition :
    • A study conducted on various oxadiazole derivatives identified that the compound exhibited reversible inhibition of MAO B without affecting MAO A at high doses. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors .
  • Anticancer Efficacy :
    • In vitro studies using different cancer cell lines demonstrated that the compound effectively reduced cell viability through apoptosis induction and cell cycle arrest mechanisms. The structural features were found to significantly influence cytotoxicity profiles across different cancer types .

Q & A

Q. What are the standard synthetic routes for preparing 3-[4-(benzyloxy)phenyl]-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves coupling benzimidamide derivatives with sulfonylmethyl precursors. A general method includes refluxing substituted benzimidamides (e.g., N′-hydroxy-4-(benzyloxy)benzimidamide) with sulfonylmethyl esters in anhydrous THF under argon, followed by purification via silica gel chromatography . Optimization involves adjusting reaction time (4–6 hours), solvent polarity (THF vs. ethanol), and catalyst loading (e.g., NaH or Pd catalysts). Monitoring via TLC and intermediate characterization (NMR) is critical for yield improvement .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Structural validation requires 1H/13C NMR to confirm substituent positions and HRMS for molecular weight verification. For example, the oxadiazole ring protons appear as distinct singlets in 1H NMR (~δ 8.5–8.7 ppm), while sulfonyl groups show characteristic 13C peaks at ~δ 110–120 ppm . Purity (>95%) is confirmed via HPLC with UV detection at 254 nm. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Begin with enzyme inhibition assays (e.g., MAO-B or acetylcholinesterase) at concentrations of 0.1–100 µM. Use fluorometric or spectrophotometric methods to measure IC50 values. For antimicrobial activity, employ MIC assays against Gram-positive/negative strains. Always include positive controls (e.g., selegiline for MAO-B) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity, particularly for MAO-B inhibition?

Focus on modifying three regions:

  • Benzyloxy substituents : Replace with electron-withdrawing groups (e.g., nitro) to enhance binding to MAO-B’s hydrophobic pocket.
  • Sulfonylmethyl moiety : Introduce halogen atoms (Cl, Br) to improve metabolic stability.
  • Oxadiazole core : Test bioisosteres like 1,3,4-thiadiazoles for potency retention.
    Use CoMFA models to correlate substituent electrostatic/hydrophobic fields with activity. For example, compound 3IIl (SAR study) achieved an LC50 of 0.20 mg/L against Plutella xylostella by optimizing sulfonylmethyl hydrophobicity .

Q. What computational strategies are effective for predicting binding modes with target enzymes like MAO-B?

Perform molecular docking (AutoDock4 or Glide XP) using MAO-B’s crystal structure (PDB: 2V5Z). Key steps:

  • Receptor flexibility : Allow sidechain adjustments in the FAD-binding pocket.
  • Scoring : Prioritize hydrophobic enclosure scores for sulfonylmethyl interactions.
  • MD simulations : Run 50-ns trajectories to validate docking poses and calculate binding free energies (MM-GBSA). Compare results with experimental IC50 values (e.g., nanomolar inhibitors like 12a in ) .

Q. How should researchers address contradictory bioactivity data across different assay systems?

  • Replicate experiments : Ensure consistency in cell lines (e.g., SH-SY5Y for neuroactivity) and assay conditions (pH, temperature).
  • Validate off-target effects : Use SPR biosensors to check nonspecific binding.
  • Cross-validate with structural data : If MAO-B inhibition conflicts with in vivo results, analyze brain penetration via logP/logD (target: 2–3) or PAMPA-BBB assays .

Methodological Considerations

Q. What strategies improve the compound’s thermal stability for material science applications?

Incorporate 1,3,4-oxadiazole rings into polymer matrices (e.g., BMI resins). For example, blending 5 wt% oxadiazole derivatives with BMDM increases thermal decomposition temperatures to >450°C (TGA) and glass transition temperatures (Tg) >450°C (DMA). Solubility in aprotic solvents (DMF, NMP) is enhanced by asymmetric substituents .

Q. How can crystallographic data resolve ambiguities in tautomeric forms or regiochemistry?

Single-crystal X-ray diffraction is definitive. For example, oxadiazole derivatives with ambiguous tautomers (e.g., thione vs. thiol) are resolved by analyzing bond lengths (C–S: ~1.67 Å for thione) and angles. Deposit data in the Cambridge Crystallographic Data Centre (CCDC) for peer validation .

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